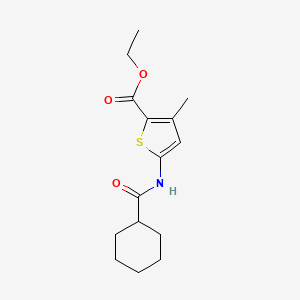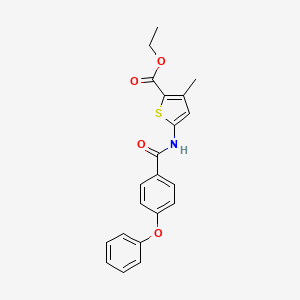![molecular formula C17H10BrN3O2 B6524070 (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-06-5](/img/structure/B6524070.png)
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide, also known as BCI, is a chromene-based compound that has been studied for its potential therapeutic applications. BCI is an important research chemical due to its unique structure and properties. BCI has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In particular, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease. This compound has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and colorectal cancer.
Mécanisme D'action
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is believed to exert its therapeutic effects through a variety of mechanisms. It is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. This compound is also believed to inhibit the activity of pro-inflammatory mediators, such as cytokines and chemokines. Additionally, this compound is believed to modulate the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. Additionally, this compound has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and STAT3. This compound has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, this compound is relatively non-toxic and has been shown to possess a variety of therapeutic effects. However, this compound is not approved for use in humans and its potential side effects are not well-known.
Orientations Futures
There are several potential future directions for research on (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and efficacy of this compound for use in humans. Additionally, further research is needed to explore the potential of this compound as an adjuvant therapy for the treatment of various diseases. Finally, further research is needed to explore the potential of this compound as a chemopreventive agent.
Méthodes De Synthèse
(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide can be synthesized through a two-step process. The first step involves the reaction of 4-cyanophenyl isocyanate with bromoacetaldehyde in the presence of sodium hydroxide to form the intermediate, 2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide. The second step involves the reaction of the intermediate with bromoacetaldehyde in the presence of sodium hydroxide to form the final product, this compound.
Propriétés
IUPAC Name |
6-bromo-2-(4-cyanophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-12-3-6-15-11(7-12)8-14(16(20)22)17(23-15)21-13-4-1-10(9-19)2-5-13/h1-8H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGAIJEACBICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)
![butyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-[1,3]thiazino[3,2-g]purin-3-yl}acetate](/img/structure/B6524005.png)

![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)



![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)
![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)

![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)
![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)